Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate
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Overview
Description
Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate: is an organosulfur compound characterized by the presence of a thiol group attached to a benzene ring, which is further substituted with a dodecyl chain and a hydrogen phosphorodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate typically involves the reaction of 4-dodecylbenzenethiol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows:
-
Preparation of 4-dodecylbenzenethiol:
- 4-dodecylbenzenethiol can be synthesized by the reaction of 4-dodecylbenzene with sulfur and a reducing agent such as hydrogen sulfide (H2S) or sodium sulfide (Na2S).
- The reaction is typically carried out in an inert atmosphere to prevent oxidation.
-
Formation of this compound:
- The synthesized 4-dodecylbenzenethiol is then reacted with phosphorus pentasulfide (P2S5) in an appropriate solvent such as toluene or xylene.
- The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity.
- Implementation of safety measures to handle reactive chemicals and prevent contamination.
Chemical Reactions Analysis
Types of Reactions: Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate undergoes various chemical reactions, including:
-
Oxidation:
- The thiol group can be oxidized to form disulfides or sulfonic acids.
- Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction:
- The compound can be reduced to form the corresponding thiol or phosphorodithioate derivatives.
- Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
-
Substitution:
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
- Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are typically employed.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
- Reduction: Lithium aluminum hydride (LiAlH4).
- Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed:
- Oxidation: Disulfides, sulfonic acids.
- Reduction: Thiol, phosphorodithioate derivatives.
- Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of organosulfur compounds with potential applications in material science.
Biology:
- Investigated for its potential as an antioxidant due to the presence of the thiol group.
- Studied for its interactions with biological macromolecules such as proteins and enzymes.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
- Investigated for its role in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry:
- Utilized as an additive in lubricants and greases to enhance their performance and stability.
- Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
Molecular Targets and Pathways:
- The thiol group in Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate can interact with reactive oxygen species (ROS) and free radicals, neutralizing them and preventing oxidative damage.
- The compound can form stable complexes with metal ions, which may influence various biochemical pathways and processes.
Mechanism:
- The antioxidant activity is primarily attributed to the thiol group, which can donate electrons to neutralize ROS.
- The formation of metal complexes can modulate the activity of metalloenzymes and other metal-dependent biological processes.
Comparison with Similar Compounds
- Benzenethiol
- 4-dodecylbenzenethiol
- Hydrogen phosphorodithioate derivatives
Comparison:
- Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate is unique due to the presence of both the dodecyl chain and the hydrogen phosphorodithioate group, which impart specific chemical properties and potential applications.
- Compared to Benzenethiol, the addition of the dodecyl chain increases hydrophobicity and potential interactions with lipid membranes.
- The hydrogen phosphorodithioate group enhances the compound’s ability to form stable complexes with metal ions, distinguishing it from other thiol derivatives.
Properties
CAS No. |
65045-84-3 |
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Molecular Formula |
C36H59O2PS2 |
Molecular Weight |
619.0 g/mol |
IUPAC Name |
bis[(4-dodecylphenyl)sulfanyl]phosphinic acid |
InChI |
InChI=1S/C36H59O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)40-39(37,38)41-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3,(H,37,38) |
InChI Key |
CRVGAVBEWLIJPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)SP(=O)(O)SC2=CC=C(C=C2)CCCCCCCCCCCC |
Origin of Product |
United States |
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